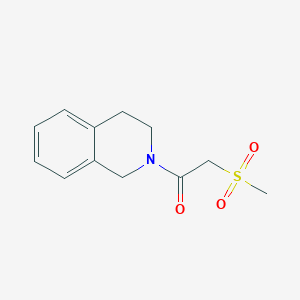
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as CCR2 antagonist or PF-04136309, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), which is involved in the recruitment of inflammatory cells to the site of inflammation.
作用機序
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide acts as a selective antagonist of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, which is a chemokine receptor expressed on the surface of various inflammatory cells, including monocytes, macrophages, and T cells. N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide is involved in the recruitment of these cells to the site of inflammation, where they release pro-inflammatory cytokines and cause tissue damage. By blocking the activity of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide reduces the recruitment of inflammatory cells to the site of inflammation, thereby reducing tissue damage and inflammation.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to effectively reduce the recruitment of inflammatory cells to the site of inflammation in various animal models of inflammatory diseases. Additionally, it has also been shown to reduce tissue damage and inflammation in these models. In cancer models, it has been shown to inhibit tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of using N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide in lab experiments is its selectivity for N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, which reduces the potential for off-target effects. Additionally, it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it may not be effective in all types of inflammatory diseases, as the recruitment of inflammatory cells to the site of inflammation can be mediated by other chemokine receptors as well.
将来の方向性
There are several future directions for the research and development of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide. One direction is to investigate its potential use in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, further studies are needed to determine its potential use in cancer therapy and to identify biomarkers that can predict its efficacy in different types of cancer. Finally, the development of more selective and potent N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide antagonists may lead to the development of more effective therapies for inflammatory diseases and cancer.
合成法
The synthesis of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide involves a multi-step process that starts with the reaction of 3-acetylpyridine with cyclopropylmethyl bromide to form 1-(cyclopropylmethyl)-3-acetylpyridinium bromide. This intermediate is then reacted with methylamine hydrochloride to form N-(cyclopropylmethyl)-1-methyl-3-acetylpyridinium bromide, which is further reacted with sodium cyanide to form N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carbonitrile. Finally, the carbonitrile is hydrolyzed with hydrochloric acid to form N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide.
科学的研究の応用
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. It has been shown to effectively reduce the recruitment of inflammatory cells to the site of inflammation, thereby reducing tissue damage and inflammation. Additionally, it has also been investigated for its potential use in cancer therapy, as N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide is expressed in various cancer cells and is involved in tumor growth and metastasis.
特性
IUPAC Name |
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13-7-9(4-5-10(13)14)11(15)12-6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJLJINUDAMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)




![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)
